N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal antiandrogen drug that is currently being studied for its potential use in the treatment of prostate cancer. This drug is unique in that it selectively targets the androgen receptor, which is a key factor in the growth and spread of prostate cancer cells. In
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This blocks the signaling pathway that promotes the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of PSA, a biomarker for prostate cancer. In addition, this compound has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide in lab experiments is its specificity for the androgen receptor, which allows for targeted inhibition of prostate cancer cells. However, one limitation is that this compound may not be effective in all patients, as some may have mutations in the androgen receptor that render it resistant to antiandrogen therapy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide. One area of focus is the identification of biomarkers that can predict which patients will respond to the drug. Another direction is the exploration of combination therapies that can enhance the efficacy of this compound. Finally, there is ongoing research into the use of this compound in other types of cancer, such as breast and ovarian cancer.
Conclusion:
In conclusion, this compound is a promising drug for the treatment of prostate cancer. Its specificity for the androgen receptor and favorable safety profile make it an attractive option for patients with mCRPC and nmCRPC. Ongoing research into the synthesis, mechanism of action, and future directions for this compound will continue to advance our understanding of this drug and its potential for use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been the subject of several preclinical and clinical trials for its potential use in the treatment of prostate cancer. In a phase II clinical trial, this compound was found to be effective in reducing prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer (mCRPC). Another phase II trial showed that this compound was well-tolerated and had a favorable safety profile in patients with non-metastatic castration-resistant prostate cancer (nmCRPC).
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c28-26(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-24-15-17-25(18-16-24)29-19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYUWLRYCWSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.